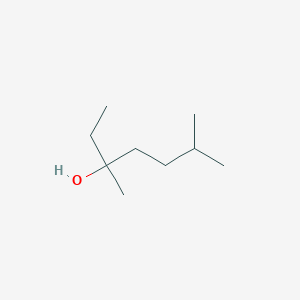

3,6-Dimethyl-3-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-9(4,10)7-6-8(2)3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGGLNDHUWMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870890 | |

| Record name | 3,6-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-28-0 | |

| Record name | 3-Heptanol, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethyl-3-heptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,6-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,6-Dimethyl-3-heptanol (CAS No. 1573-28-0). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines standard experimental protocols for their determination, and provides a logical workflow for physical property characterization.

Core Physical and Chemical Properties

This compound is a tertiary alcohol. Its identity and fundamental properties are summarized below.

-

IUPAC Name: 3,6-dimethylheptan-3-ol[1]

-

Synonyms: 3-Heptanol, 3,6-dimethyl-; Dimethyl hexanol[2][3][4][5]

Quantitative Physical Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that minor discrepancies exist across different data sources, which is common. These variations can arise from different experimental conditions or measurement purities.

| Property | Value | Source(s) |

| Molecular Weight | 144.25 g/mol | [1][2][6] |

| Density | 0.824 g/cm³ | [2] |

| 0.82 g/cm³ | [3][8] | |

| 0.814 g/cm³ | [4] | |

| Boiling Point | 173 °C (at 760 mmHg) | [2][3][8] |

| 162 °C | [4] | |

| Melting Point | 6.15 °C (estimate) | [3][8] |

| -45 °C | [4] | |

| Refractive Index | 1.429 | [2][3][8] |

| Flash Point | 70 °C | [2][3][8] |

| Vapor Pressure | 0.407 mmHg (at 25 °C) | [2][3] |

| Solubility | Insoluble in water. Soluble in dichloromethane, methanol, ethanol, ether, and ester solvents. | [4][6] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not readily published. However, the following are standard, widely accepted methodologies for determining these key physical constants for a liquid compound.

3.1. Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and is a common technique in organic chemistry labs.[3][4][6]

-

Apparatus: Thiele tube or a similar heating bath (e.g., oil bath), thermometer, a small test tube (e.g., Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[6]

-

3.2. Density Measurement (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.[9]

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[10]

-

The container is filled with a known volume of this compound. If using a pycnometer, it is filled to its calibrated volume.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). For highest accuracy, all measurements should be performed at a constant, recorded temperature.[9]

-

3.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

-

Apparatus: An Abbe refractometer, a light source (often a sodium lamp with a wavelength of 589 nm), and a temperature-controlled water bath.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the measuring prism of the refractometer.

-

The prisms are closed and the sample is allowed to equilibrate to the desired temperature (commonly 20°C or 25°C), which is maintained by the circulating water bath.

-

Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[11]

-

3.4. Solubility Determination (Shake-Flask Method)

This is the traditional and most common method for determining the equilibrium solubility of a substance in a given solvent.[12]

-

Apparatus: A flask with a stopper, an orbital shaker or magnetic stirrer, a temperature-controlled environment (e.g., incubator or water bath), and an analytical method to determine the concentration of the solute (e.g., GC, HPLC, or spectroscopy).

-

Procedure:

-

An excess amount of this compound (the solute) is added to a known volume of the solvent (e.g., water, methanol) in the flask. This ensures that a saturated solution is formed.

-

The flask is sealed to prevent solvent evaporation and placed in the shaker within a temperature-controlled environment.[13]

-

The mixture is agitated for a sufficient period to ensure that equilibrium is reached (e.g., 24 to 72 hours).[13]

-

After agitation, the mixture is allowed to stand to let the undissolved solute settle.

-

A sample of the supernatant liquid is carefully removed, ensuring no solid particles are transferred. This may require centrifugation or filtration.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical sample like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. thinksrs.com [thinksrs.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chymist.com [chymist.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. batman.edu.tr [batman.edu.tr]

- 10. wjec.co.uk [wjec.co.uk]

- 11. davjalandhar.com [davjalandhar.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to 3,6-Dimethyl-3-heptanol (CAS Number: 1573-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-3-heptanol is a tertiary alcohol with the chemical formula C9H20O. While it does not have widely documented direct applications in drug development, its structural features as a tertiary alcohol make it a relevant case study for medicinal chemists. Tertiary alcohols can offer advantages in drug design by providing metabolic stability, as they are not readily oxidized in vivo. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectral data for characterization, and a discussion of its potential, albeit limited, role in organic synthesis and drug discovery.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 1573-28-0 | [1] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| IUPAC Name | 3,6-dimethylheptan-3-ol | [1] |

| Appearance | Colorless liquid |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 173 °C | |

| Density | 0.82 g/cm³ | |

| Refractive Index | 1.4290 | |

| Flash Point | 70 °C | |

| Vapor Pressure | 0.407 mmHg at 25°C | |

| Melting Point | 6.15 °C (estimate) |

Synthesis

The most common and efficient method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Two plausible routes are presented below.

Synthesis Route

Route A: Reaction of 5-methyl-2-heptanone with methylmagnesium bromide. Route B: Reaction of 4-methyl-2-pentanone (methyl isobutyl ketone) with propylmagnesium bromide.

The following diagram illustrates the general workflow for the Grignard synthesis of this compound.

Caption: General workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol (Adapted from general Grignard synthesis of tertiary alcohols)

This protocol describes the synthesis of this compound via the reaction of 5-methyl-2-heptanone with methylmagnesium bromide (Route A).

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Methyl iodide

-

Anhydrous diethyl ether

-

5-methyl-2-heptanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere.

-

In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 5-methyl-2-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Data and Analysis

The following tables summarize the key spectroscopic data for this compound.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | m | ~8H | -CH₂-CH₂-CH- and -CH(CH₃)₂ |

| ~1.1 | s | 3H | -C(OH)CH₃ |

| ~0.9 | d | 6H | -CH(CH₃)₂ |

| ~0.85 | t | 3H | -CH₂CH₃ |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The data presented is a generalized interpretation.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~74 | C-OH (quaternary) |

| ~45 | -CH₂- |

| ~40 | -CH₂- |

| ~28 | -CH(CH₃)₂ |

| ~25 | -C(OH)CH₃ |

| ~23 | -CH(CH₃)₂ |

| ~8 | -CH₂CH₃ |

Note: The assignments are approximate and based on typical chemical shifts for similar structures.

Table 5: IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Medium | C-O stretch (tertiary alcohol) |

Table 6: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 129 | Low | [M-CH₃]⁺ |

| 115 | Low | [M-C₂H₅]⁺ |

| 73 | High | [C(OH)(CH₃)(C₂H₅)]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

The mass spectrum is characterized by the absence or very low intensity of the molecular ion peak (m/z 144), which is typical for tertiary alcohols. The fragmentation pattern is dominated by alpha-cleavage, leading to the formation of stable carbocations.

Caption: Major fragmentation pathways of this compound in mass spectrometry.

Applications in Research and Drug Development

Currently, there is no significant body of literature detailing specific biological activities of this compound or its direct use in the development of pharmaceutical agents. Its primary relevance to drug development professionals lies in its nature as a tertiary alcohol.

-

Metabolic Stability: The tertiary nature of the alcohol group prevents its oxidation to a ketone, a common metabolic pathway for primary and secondary alcohols. This property can be strategically employed in drug design to block metabolic soft spots and increase the half-life of a drug molecule.

-

Synthetic Intermediate: this compound can serve as a starting material or intermediate in organic synthesis. The hydroxyl group can be used as a handle for further functionalization or can be eliminated to form an alkene. It is a useful compound for academic and industrial laboratories exploring synthetic methodologies.

Safety Information

Table 7: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H318 | Causes serious eye damage |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. |

Note: This information is based on aggregated data and a full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Conclusion

This compound is a simple tertiary alcohol with well-defined chemical and physical properties. While it lacks notable biological activity, it serves as an excellent example for understanding the synthesis and characterization of tertiary alcohols. For researchers in drug development, the key takeaway is the metabolic stability conferred by the tertiary alcohol moiety, a feature that can be strategically incorporated into the design of new drug candidates. The detailed synthetic protocol and comprehensive spectral data provided in this guide offer a solid foundation for the synthesis, characterization, and potential utilization of this compound in various research settings.

References

3,6-Dimethyl-3-heptanol molecular structure and weight

An In-Depth Technical Guide to 3,6-Dimethyl-3-heptanol

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

This compound is a tertiary alcohol. Its molecular formula is C9H20O.[1][2][3][4][5] The structure consists of a heptane backbone with methyl groups at positions 3 and 6, and a hydroxyl group at position 3.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C9H20O | [1][2][3][4][5][6] |

| Molecular Weight | 144.25 g/mol (144.2545 g/mol ) | [1][2][3][4][6] |

| IUPAC Name | 3,6-dimethylheptan-3-ol | [6] |

| CAS Registry Number | 1573-28-0 | [1][2][3][6] |

| Density | 0.824 g/cm³ | [3] |

| Boiling Point | 173 °C at 760 mmHg | [3] |

| Flash Point | 70 °C | [3] |

| Vapor Pressure | 0.407 mmHg at 25 °C | [3] |

| Refractive Index | 1.429 | [3] |

| Solubility | Soluble in Dichloromethane, Methanol | [4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization helps in understanding the spatial arrangement of its atoms and functional groups.

References

Spectroscopic Profile of 3,6-Dimethyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,6-Dimethyl-3-heptanol (CAS No: 1573-28-0), a tertiary alcohol with applications in various chemical syntheses. The following sections detail its mass spectrometry, ¹³C-NMR, and ¹H-NMR data, along with the experimental protocols typically employed for such analyses. This guide is intended to assist researchers in the structural elucidation and characterization of this compound.

Molecular and Spectroscopic Overview

This compound is a nine-carbon alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol .[1][2][3] Spectroscopic analysis is crucial for confirming its structure, and the key techniques for this are Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for determining the molecular weight and deducing the structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₂₀O | NIST WebBook[1][2][3] |

| Molecular Weight | 144.2545 | NIST WebBook[1][2][3] |

| Ionization Method | Electron Ionization (EI) | NIST WebBook |

| Major Fragments (m/z) | 73 (Top Peak), 55 (2nd Highest), 43 (3rd Highest) | PubChem[4] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar column). The oven temperature is programmed to increase gradually to ensure the separation of the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹³C-NMR and ¹H-NMR are essential for the complete structural assignment of this compound.

¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy provides information about the different carbon environments in the molecule.

Table 2: ¹³C-NMR Data for this compound

| Data Availability | Source |

| ¹³C-NMR spectra are available. | John Wiley & Sons, Inc. (SpectraBase)[4] |

| Specific chemical shift data is not publicly available. |

¹H-NMR Spectroscopy

¹H-NMR spectroscopy provides information about the different proton environments and their neighboring protons.

Table 3: ¹H-NMR Data for this compound

| Data Availability | Source |

| ¹H-NMR spectrum is available. | John Wiley & Sons, Inc. (SpectraBase)[4] |

| Specific chemical shift, multiplicity, and coupling constant data are not publicly available. |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition for ¹H-NMR: A standard one-dimensional proton NMR experiment is performed. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

Data Acquisition for ¹³C-NMR: A one-dimensional carbon NMR experiment is performed. Proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum with a single peak for each unique carbon atom.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts of the peaks are referenced to TMS.

Structural Confirmation Workflow

The combined spectroscopic data from MS, ¹³C-NMR, and ¹H-NMR are used to confirm the structure of this compound. The logical workflow for this process is illustrated in the following diagram.

References

An In-depth Technical Guide to the Safety and Hazards of 3,6-Dimethyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3,6-Dimethyl-3-heptanol (CAS No. 1573-28-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance in a laboratory or drug development setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H20O | [1][2][3][4][5] |

| Molecular Weight | 144.25 g/mol | [1][2][3][4][5] |

| Appearance | Colorless, transparent liquid with an aromatic odor | [1][6][7] |

| Boiling Point | 162 - 173°C at 760 mmHg | [1][2][6] |

| Melting Point | -45°C to 6.15°C (estimate) | [1][6][8] |

| Flash Point | 70°C | [1][2] |

| Density | 0.814 - 0.824 g/cm³ | [1][2][6] |

| Vapor Pressure | 0.407 mmHg at 25°C | [1][2] |

| Refractive Index | 1.429 | [1][2] |

| Solubility | Soluble in ethanol, ether, and ester solvents; insoluble in water. Also soluble in dichloromethane and methanol. | [1][5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Code | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | STOT SE 3 | H335: May cause respiratory irritation |

Note: The GHS classification is based on aggregated data from multiple sources and may vary slightly between suppliers.

Toxicological Information

The primary toxicological concern associated with this compound is its potential to cause serious eye damage. It is also irritating to the skin and respiratory system.[1][6][8]

| Toxicity Endpoint | Result | Species | Source |

| Acute Oral LD50 | >5000 mg/kg | Rat | [9] |

| Acute Dermal LD50 | >5000 mg/kg | Rabbit | [9] |

Experimental Protocols:

Detailed experimental protocols for the toxicological endpoints listed above are not available in the publicly accessible safety data sheets. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but the specific details of the studies for this compound were not found in the provided search results.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10] |

Fire and Explosion Hazard Data

| Property | Value |

| Flammability | Combustible liquid. |

| Flash Point | 70°C |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] |

| Unsuitable Extinguishing Media | Do not use a direct stream of water. |

| Hazardous Combustion Products | Carbon oxides. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary.[10] |

Personal Protection and Handling

To ensure the safety of laboratory personnel, the following personal protective equipment (PPE) and handling procedures are recommended:

| Aspect | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area. |

| Eye/Face Protection | Wear safety goggles or a face shield.[9] |

| Skin Protection | Wear suitable protective clothing and solvent-resistant gloves.[9] |

| Respiratory Protection | Utilize an organic vapor respirator if airborne levels are not maintained below exposure limits or if ventilation is inadequate.[9] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a logical workflow for assessing the safety and hazards of a chemical substance like this compound.

Caption: A logical workflow for chemical hazard assessment.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1573-28-0 [chemnet.com]

- 3. This compound | C9H20O | CID 15297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Heptanol, 3,6-dimethyl- [webbook.nist.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. chembk.com [chembk.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound | 1573-28-0 [amp.chemicalbook.com]

- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 10. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 3,6-Dimethyl-3-heptanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on established principles of alcohol solubility, qualitative data, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C9H20O. Its structure, featuring a hydroxyl group on a branched nine-carbon chain, dictates its physical and chemical properties, including its solubility profile. Understanding its behavior in different organic solvents is crucial for its application in organic synthesis, as a reaction medium, or in formulation development within the pharmaceutical industry.

General Principles of Alcohol Solubility

The solubility of an alcohol is primarily determined by the interplay between its polar hydroxyl (-OH) group and its non-polar alkyl chain.

-

Hydrogen Bonding: The hydroxyl group is capable of forming hydrogen bonds with polar solvents, particularly protic solvents like other alcohols and water.

-

Van der Waals Forces: The non-polar alkyl chain interacts with other non-polar molecules through weaker van der Waals forces.

-

"Like Dissolves Like": This principle is paramount in predicting solubility. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

For this compound, the relatively long and branched alkyl chain (nine carbons) constitutes a significant non-polar character. While the tertiary hydroxyl group offers a site for polar interactions, its steric hindrance may slightly reduce its ability to form hydrogen bonds compared to primary or secondary alcohols. Consequently, this compound is expected to be insoluble in water but highly soluble in a wide range of organic solvents.[1] As the carbon chain of an alcohol increases in length, its solubility in water decreases due to the increasing dominance of the hydrophobic hydrocarbon portion.[2]

Solubility Data for this compound

While specific quantitative solubility data for this compound is not widely available in published literature, qualitative information and predictions based on its structure provide a strong indication of its solubility profile.

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale |

| Alcohols | Methanol | Soluble[3] | The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of this compound. The alkyl chains allow for van der Waals interactions. |

| Ethanol | Soluble[1] | Similar to methanol, ethanol is a polar, protic solvent that can engage in hydrogen bonding. | |

| Ethers | Diethyl Ether | Soluble[1] | As a polar aprotic solvent, diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. Its overall non-polar character is compatible with the alcohol's long alkyl chain. |

| Esters | Ethyl Acetate | Soluble (Inferred from "Ester solvents"[1]) | Ethyl acetate is a moderately polar aprotic solvent that is a good solvent for many organic compounds. |

| Halogenated Solvents | Dichloromethane | Soluble[3] | A polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene | Expected to be Soluble/Miscible | The non-polar aromatic ring of toluene will readily interact with the non-polar alkyl chain of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Soluble/Miscible | These non-polar solvents will have strong van der Waals interactions with the long alkyl chain of the alcohol. |

| Polar Aprotic Solvents | Acetone | Expected to be Soluble/Miscible | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Aqueous Solvents | Water | Insoluble[1] | The large, non-polar C9 alkyl chain dominates the molecule's character, making it hydrophobic and preventing dissolution in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data or to confirm miscibility, the following experimental protocol, based on the widely used "shake-flask" method, can be employed. This method is applicable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature and pressure.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials

-

Centrifuge (optional)

-

Syringe filters (if necessary for separation of phases)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry, depending on the solvent and solute properties)

Methodology:

-

Preparation of the Mixture:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary from several hours to days, depending on the solvent-solute system.[4] It is advisable to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature to allow the undissolved solute to separate. For liquid-liquid systems where two phases are present, this will involve allowing the layers to settle.

-

If necessary, centrifugation can be used to accelerate the separation of the two phases.

-

-

Sampling:

-

Carefully extract a sample from the clear, saturated solvent phase, ensuring that none of the undissolved solute is transferred. A syringe with a filter can be useful for this step.

-

-

Analysis:

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

For Determining Miscibility:

A simpler, qualitative method can be used to determine if two liquids are miscible (soluble in all proportions).

-

In a clear, sealed container (e.g., a test tube or vial), add equal volumes of this compound and the organic solvent.

-

Agitate the mixture thoroughly.

-

Allow the mixture to stand and observe.

-

If a single, clear phase is present, the liquids are miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the solution appears cloudy or forms an emulsion, they are partially miscible.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound and determining its solubility.

Caption: Workflow for Solvent Selection and Solubility Determination.

References

A Technical Guide to 3,6-Dimethyl-3-heptanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dimethyl-3-heptanol, a summary of its commercial availability, and a detailed, plausible experimental protocol for its synthesis. While this document aims to be a thorough resource, it is important to note the current absence of published data regarding the specific biological activities, pharmacological properties, and associated signaling pathways of this compound.

Chemical and Physical Properties

This compound is a tertiary alcohol. Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2]

| Property | Value | Source |

| CAS Number | 1573-28-0 | [1][2][3] |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [1][4] |

| IUPAC Name | 3,6-dimethylheptan-3-ol | [1][3] |

| Density | 0.824 g/cm³ (at 25°C) | [2] |

| Boiling Point | 173°C at 760 mmHg | [2] |

| Flash Point | 70°C | [2] |

| Refractive Index | 1.429 | [2] |

| XLogP3 | 2.7 | [4] |

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. The purity and quantity may vary by supplier.

| Supplier | Noted Purity/Grade |

| Sigma-Aldrich (AldrichCPR) | For early discovery researchers; analytical data not provided by the supplier. |

| Santa Cruz Biotechnology | Biochemical for proteomics research. |

| Thermo Scientific (Alfa Aesar) | |

| Key Organics | |

| P&S Chemicals | |

| ChemNet | |

| HANGZHOU LEAP CHEM CO., LTD. | |

| United States Biological | Highly Purified |

Synthesis Protocol: A Plausible Approach via Grignard Reaction

While specific literature detailing the synthesis of this compound is scarce, a reliable and widely applicable method for the preparation of tertiary alcohols is the Grignard reaction.[5][6][7] The following protocol outlines a plausible synthesis route involving the reaction of a Grignard reagent with a suitable ketone.

Reaction Scheme

The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with 5-methyl-2-hexanone.

EtMgBr + 5-methyl-2-hexanone → this compound

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound via Grignard reaction.

Detailed Methodology

Materials and Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

5-methyl-2-hexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be rigorously dried to exclude moisture.

-

Place magnesium turnings (1.1 equivalents) in a three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Ketone:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0°C using an ice bath.

-

Dissolve 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Analytical Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Analytical Method | Expected Data |

| ¹H NMR | Spectral data is available on public databases such as PubChem.[1] |

| ¹³C NMR | Spectral data is available on public databases such as PubChem.[1] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST WebBook, showing characteristic fragmentation patterns.[1] |

| Infrared Spectroscopy (IR) | IR spectra are available from the NIST WebBook, showing a characteristic broad O-H stretch for the alcohol functional group.[1] |

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published scientific literature detailing the biological activity, pharmacological effects, or involvement in any signaling pathways for this compound. Researchers and drug development professionals are encouraged to perform their own in-house screening and characterization to determine the potential bioactivity of this compound. The structural similarity to other biologically active branched-chain alcohols may suggest potential areas of investigation, but no direct evidence is currently available.

Safety Information

This compound is classified as causing serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound | C9H20O | CID 15297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1573-28-0 [chemnet.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3,6-Dimethyl-heptan-3-ol | C9H20O | CID 6999916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Grignard Reagents [chemed.chem.purdue.edu]

A Technical Guide to the Stereoisomers of 3,6-Dimethyl-3-heptanol: Synthesis, Separation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 3,6-dimethyl-3-heptanol, (S)-3,6-dimethyl-3-heptanol and (R)-3,6-dimethyl-3-heptanol. While specific experimental data for these particular enantiomers is limited in publicly available literature, this document outlines established methodologies for their synthesis, separation, and characterization based on principles of stereoselective organic chemistry and chiral analysis. The potential for differential biological activity between the enantiomers is also discussed, drawing parallels with other chiral molecules of pharmaceutical relevance. This guide serves as a foundational resource for researchers interested in the stereospecific properties and potential applications of these chiral tertiary alcohols.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties.[1] Enantiomers, non-superimposable mirror-image isomers, often exhibit different biological activities, with one enantiomer potentially being therapeutically active while the other may be inactive or even contribute to adverse effects.[1]

This compound is a tertiary alcohol with a single stereocenter at the C3 position, existing as two enantiomers: (S)-3,6-dimethyl-3-heptanol and (R)-3,6-dimethyl-3-heptanol. While this specific compound is not extensively studied, chiral tertiary alcohols are important structural motifs in many biologically active compounds.[2] This guide will explore the synthetic strategies to obtain the individual enantiomers, the analytical techniques for their separation and characterization, and the potential implications of their stereochemistry on biological systems.

Physicochemical Properties of this compound (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [3] |

| Molecular Weight | 144.25 g/mol | [3] |

| CAS Number | 1573-28-0 | [3] |

| Boiling Point | 173 °C at 760 mmHg | [4] |

| Density | 0.824 g/cm³ | [4] |

| Refractive Index | 1.429 | [4] |

| Flash Point | 70 °C | [4] |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)- and (R)-3,6-dimethyl-3-heptanol can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly.[5] For tertiary alcohols like this compound, a common approach is the enantioselective addition of an organometallic reagent to a prochiral ketone. In this case, the reaction would involve the addition of an ethyl Grignard or organolithium reagent to 5-methyl-2-hexanone in the presence of a chiral catalyst or ligand.

Conceptual Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis of a this compound enantiomer.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[6] Common methods include:

-

Formation of Diastereomers: The racemic alcohol can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomers.[6] These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[6] The resolving agent is then cleaved to yield the pure enantiomers.

-

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[7] For tertiary alcohols, specific lipases or esterases can be employed for the kinetic resolution of their corresponding esters.[8]

-

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers on a larger scale.[9][10]

Analytical Techniques for Chiral Separation and Characterization

The successful synthesis and resolution of (S)- and (R)-3,6-dimethyl-3-heptanol require robust analytical methods to determine enantiomeric purity and confirm the identity of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[11] The choice of the chiral stationary phase is critical for achieving good resolution.

Illustrative Chiral HPLC Experimental Protocol (General):

| Parameter | Description |

| Column | A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC). |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for the specific column and analyte. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | Refractive Index (RI) detector, as the analyte lacks a strong UV chromophore. |

| Temperature | Ambient or controlled for improved reproducibility. |

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC is an effective analytical method. This technique utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation.[7]

Illustrative Chiral GC Experimental Protocol (General):

| Parameter | Description |

| Column | A capillary column coated with a derivatized cyclodextrin (e.g., β- or γ-cyclodextrin). |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Split or splitless, depending on the sample concentration. |

| Temperature Program | An optimized temperature gradient to ensure good separation and peak shape. |

| Detector | Flame Ionization Detector (FID). |

Conceptual Analytical Workflow:

Caption: Workflow for the determination of enantiomeric excess.

Spectroscopic and Polarimetric Characterization

Potential Biological and Pharmacological Significance

The biological activities of enantiomers can differ significantly due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.[12] Although no specific biological activities have been reported for the enantiomers of this compound, it is plausible that they could exhibit differential effects in biological systems.

For instance, in the context of drug development, one enantiomer may bind to a target receptor with high affinity, leading to a therapeutic effect, while the other enantiomer may have a lower affinity or interact with a different target, potentially causing off-target effects.[13] The study of individual enantiomers is therefore crucial for understanding the full pharmacological profile of a chiral compound.

Conceptual Signaling Pathway Interaction:

Caption: Hypothetical differential interaction of enantiomers with a biological target.

Conclusion

While specific experimental data on (S)- and (R)-3,6-dimethyl-3-heptanol is not extensively documented, this technical guide provides a framework for their synthesis, separation, and characterization based on established principles of chiral chemistry. The methodologies outlined herein, including asymmetric synthesis, chiral resolution, and analytical techniques such as chiral HPLC and GC, are well-suited for the study of these and other chiral tertiary alcohols. Given the profound impact of stereochemistry on biological activity, the investigation of the individual enantiomers of this compound represents a valuable area for future research, particularly in the fields of medicinal chemistry and drug discovery. The protocols and conceptual frameworks presented in this guide are intended to facilitate such endeavors.

References

- 1. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Heptanol, 3,6-dimethyl- [webbook.nist.gov]

- 4. This compound | 1573-28-0 [chemnet.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

3,6-Dimethyl-3-heptanol: An In-Depth Technical Guide on its Discovery and Natural Occurrence

A comprehensive review of available scientific literature reveals a significant gap in the documentation regarding the discovery, first synthesis, and natural occurrence of 3,6-Dimethyl-3-heptanol. While physicochemical properties are listed in chemical databases, primary research detailing its isolation from natural sources or a definitive synthetic protocol remains elusive. This guide synthesizes the available information and provides context based on related compounds and general chemical principles.

Discovery and Synthesis

Currently, there is no specific scientific literature detailing the first discovery or synthesis of this compound. Chemical databases list its CAS number as 1573-28-0, indicating it is a known compound, but the original report of its synthesis could not be located through extensive searches of chemical literature and patent databases.

It is highly probable that the synthesis of this compound would follow a standard Grignard reaction, a common and well-established method for the formation of tertiary alcohols.

Hypothetical Synthesis Protocol via Grignard Reaction

The synthesis would likely involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable ketone, in this case, 5-methyl-2-hexanone.

Reaction:

Detailed Hypothetical Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings would be reacted with ethyl bromide in anhydrous diethyl ether to form ethylmagnesium bromide.

-

Grignard Reaction: A solution of 5-methyl-2-hexanone in anhydrous diethyl ether would be added dropwise to the stirred Grignard reagent at a controlled temperature, typically in an ice bath to manage the exothermic reaction.

-

Workup: After the reaction is complete, the mixture would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl or H₂SO₄).

-

Extraction and Purification: The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated. The resulting crude product would then be purified by distillation under reduced pressure.

Experimental Workflow:

A Technical Review of 3,6-Dimethyl-3-heptanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-3-heptanol, a tertiary alcohol with the chemical formula C₉H₂₀O, is a branched-chain aliphatic alcohol. While structurally related compounds have found applications in various industries, publicly available research on the specific applications of this compound, particularly in the realms of drug development and biological signaling, is notably scarce. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis methodologies, and the applications of its closely related isomers. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Due to the limited specific data on this compound, this review incorporates data from its isomers, such as 2,6-dimethyl-4-heptanol, to provide a broader context for its potential properties and applications, especially concerning safety and toxicology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and potential application in various experimental settings.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| CAS Number | 1573-28-0 |

| Appearance | Colorless liquid |

| Boiling Point | 173 °C |

| Flash Point | 70 °C |

| Density | 0.82 g/cm³ |

| Refractive Index | 1.4290 |

| Vapor Pressure | 0.407 mmHg at 25°C |

| InChIKey | HVPGGLNDHUWMLS-UHFFFAOYSA-N |

| SMILES | CCC(C)(CCC(C)C)O |

Synthesis and Manufacturing

The primary method for synthesizing tertiary alcohols like this compound is through the Grignard reaction. This versatile carbon-carbon bond-forming reaction is a staple in organic synthesis.

Experimental Protocol: Grignard Synthesis of a Tertiary Alcohol

The following is a general experimental protocol for the synthesis of a tertiary alcohol, which can be adapted for this compound. The specific starting materials for this compound would be 2-bromopentane and butanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Alkyl halide (e.g., 2-bromopentane)

-

Ketone (e.g., butanone)

-

1 M Sulfuric acid

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask with reflux condenser (all glassware must be flame-dried)

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve the alkyl halide in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling of the ether.

-

Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent in an ice bath.

-

Dissolve the ketone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent, controlling the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 15-30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ether by simple distillation.

-

Purify the resulting tertiary alcohol by fractional distillation.[1][2][3]

-

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for this compound.

Potential Applications

Fragrance and Flavor Industry

While specific applications for this compound are not well-documented, its isomers, particularly 2,6-dimethyl-4-heptanol and 2,6-dimethyl-2-heptanol, are used as fragrance ingredients.[4][5] They contribute to the scent profile of various consumer products. The function of these compounds in cosmetics is primarily as perfuming agents.[6]

Chemical Synthesis

The synthesis of 2,6-dimethyl-2-heptanol, an isomer of this compound, has been described in patents for use in daily chemical essence prescriptions.[7] This suggests a potential role for these types of branched-chain alcohols as intermediates or components in the chemical industry.

Safety and Toxicology

There is a lack of specific toxicological data for this compound in the public domain. However, a safety assessment for the isomer 2,6-dimethyl-4-heptanol has been conducted by the Research Institute for Fragrance Materials (RIFM), providing valuable insights into the potential safety profile of this class of compounds.

| Toxicological Endpoint | Result/Value | Reference |

| Genotoxicity | Not genotoxic | BlueScreen assay found it negative for both cytotoxicity and genotoxicity.[8] |

| Repeated Dose Toxicity (NOAEL) | 17 mg/kg/day | Derived from an OECD 422 study.[8] |

| Reproductive Toxicity (NOAEL) | 500 mg/kg/day | From an OECD 422 study.[8] |

| Skin Sensitization | No concern for skin sensitization | ECHA (2010)[8] |

| Photoirritation/Photoallergenicity | Not expected to be photoirritating/photoallergenic | Based on UV absorption spectra.[8] |

| Acute Oral Toxicity (LD50, rat) | 3560 mg/kg | Journal of Industrial Hygiene and Toxicology.[9] |

| Acute Dermal Toxicity (LD50, rabbit) | 4600 mg/kg | Raw Material Data Handbook, Vol.1: Organic Solvents, 1974.[9] |

Conclusion

This compound is a tertiary alcohol for which detailed application data, especially in the fields of pharmacology and drug development, is currently lacking in published literature. The primary available information pertains to its synthesis via the Grignard reaction and the use of its isomers in the fragrance industry. The toxicological data for the closely related isomer, 2,6-dimethyl-4-heptanol, suggests a relatively low order of acute toxicity and no significant concerns for genotoxicity or skin sensitization at current exposure levels in fragrance applications. For researchers and drug development professionals, this compound and its related structures represent a class of compounds with a defined synthetic pathway but an underexplored biological and pharmacological profile. Further research is necessary to elucidate any potential therapeutic or other advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. youtube.com [youtube.com]

- 4. Fragrance material review on 2,6-dimethyl-4-heptanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. 2,6-dimethyl-4-heptanol, 108-82-7 [thegoodscentscompany.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,6-Dimethyl-3-heptanol via Grignard Reaction

Abstract

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1][2] This application note provides a detailed protocol for the synthesis of the tertiary alcohol, 3,6-dimethyl-3-heptanol, through the reaction of a ketone with an organomagnesium halide (Grignard reagent).[3][4] The procedure outlines the preparation of ethylmagnesium bromide followed by its reaction with 5-methyl-2-hexanone and subsequent acidic work-up. This methodology is broadly applicable for researchers, scientists, and professionals in drug development for creating complex alcohol moieties.

Introduction

The synthesis of tertiary alcohols is a common transformation in organic chemistry, often serving as a key step in the construction of complex molecular architectures. The Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound, remains one of the most efficient methods for this purpose.[5][6] When a Grignard reagent reacts with a ketone, a tertiary alcohol is formed after protonation.[3][4]

The target molecule, this compound (C₉H₂₀O), can be synthesized via three plausible retrosynthetic pathways, each involving a different ketone and Grignard reagent combination. This protocol will focus on the reaction between 5-methyl-2-hexanone and ethylmagnesium bromide.

Overall Reaction Scheme:

-

Step 1: Grignard Reagent Formation CH₃CH₂Br + Mg → CH₃CH₂MgBr

-

Step 2: Grignard Reaction and Work-up CH₃C(=O)CH₂CH₂CH(CH₃)₂ + CH₃CH₂MgBr → Intermediate Alkoxide → this compound

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.[1]

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Suggested Quantity | Purity/Grade |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | >99.5% |

| Bromoethane | C₂H₅Br | 108.97 | 12.0 g (8.1 mL, 0.11 mol) | >99%, Anhydrous |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | >99.7% |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Reagent Grade |

| 5-Methyl-2-hexanone | C₇H₁₄O | 114.19 | 11.4 g (14.0 mL, 0.10 mol) | >98% |

| Hydrochloric Acid | HCl | 36.46 | ~100 mL | 3 M (aqueous) |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | Aqueous Solution |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

Experimental Protocols

Safety Precautions:

-

All procedures must be conducted in a well-ventilated fume hood.

-

Grignard reagents are highly reactive with water and protic solvents; therefore, strictly anhydrous conditions must be maintained. All glassware must be flame-dried or oven-dried before use.[1]

-

Diethyl ether is extremely flammable and volatile. Work away from ignition sources.

-

The quenching process is exothermic and may release flammable gases. Perform this step slowly and with adequate cooling.

-

Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Purge the entire apparatus with dry nitrogen or argon gas.

-

Initiation: Place the magnesium turnings (2.67 g) in the flask. Add one or two small crystals of iodine to help activate the magnesium surface.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (12.0 g) in 50 mL of anhydrous diethyl ether.

-

Reaction: Add approximately 5-10 mL of the bromoethane solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or cloudiness is observed. If the reaction does not start, gentle warming with a heat gun or the addition of a pre-crushed piece of magnesium may be necessary.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

-

After the addition is complete, continue to stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Ketone Addition: Prepare a solution of 5-methyl-2-hexanone (11.4 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath.

-

Reaction: Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux and keep the internal temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The mixture may become a thick, viscous slurry.

-

Quenching: Cool the reaction flask again in a large ice-water bath. Slowly and carefully add 100 mL of 3 M hydrochloric acid dropwise to the stirred reaction mixture to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is clear and two distinct layers are visible.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine all the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with 50 mL of brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Data and Expected Results

The physical and chemical properties of the final product are summarized below.

| Property | Value |

| Appearance | Colorless liquid/oil[7] |

| Molecular Formula | C₉H₂₀O[7][8][9] |

| Molar Mass | 144.25 g/mol [7][9] |

| Boiling Point | 173°C at 760 mmHg[7][8] |

| Density | ~0.82 g/cm³[7][8] |

| CAS Number | 1573-28-0[8][9][10] |

| Expected Yield | 70-85% |

Workflow and Pathway Diagrams

The logical flow of the experimental protocol is visualized below.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Grignard reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush a few turnings of magnesium with a glass rod to expose a fresh surface. Ensure all glassware and reagents are scrupulously dry.[11] Use a heat gun to gently warm the flask. |

| Low yield of product | Incomplete Grignard formation; side reactions (e.g., Wurtz coupling); impure reagents. | Ensure complete consumption of magnesium before adding the ketone.[11] Maintain a slow addition rate of the ketone at a low temperature. Use freshly distilled reagents if necessary. |

| Formation of a white precipitate during Grignard formation | Presence of moisture in the apparatus or reagents. | This indicates the deactivation of the Grignard reagent. The reaction should be stopped and restarted with properly dried equipment and anhydrous reagents.[11] |

References

- 1. benchchem.com [benchchem.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. leah4sci.com [leah4sci.com]

- 5. homework.study.com [homework.study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 1573-28-0 [chemnet.com]

- 9. This compound | C9H20O | CID 15297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Heptanol, 3,6-dimethyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Grignard Reaction with Heptanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful execution of Grignard reactions with various heptanone isomers (2-heptanone, 3-heptanone, and 4-heptanone). The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including tertiary alcohols, which are valuable intermediates in drug development.[1][2]

Introduction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2][3] In the context of heptanone derivatives, this reaction is a reliable method for synthesizing tertiary alcohols, where the choice of the heptanone isomer and the Grignard reagent dictates the structure of the final product. The general transformation is depicted below:

-

Reaction with 2-Heptanone: Yields a tertiary alcohol with two different alkyl groups attached to the carbinol carbon.

-

Reaction with 3-Heptanone: Also produces a tertiary alcohol with two different alkyl groups.

-

Reaction with 4-Heptanone: Can lead to a tertiary alcohol where, if the Grignard reagent is a propyl derivative, two of the three alkyl groups on the carbinol carbon are identical.

The reactivity of the heptanone isomers can be influenced by steric hindrance around the carbonyl group. Generally, less sterically hindered ketones exhibit higher reactivity towards Grignard reagents.

Quantitative Data Summary